2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-17-25-21(16-22(26-17)30-20-5-3-2-4-6-20)27-11-13-28(14-12-27)23(29)15-18-7-9-19(24)10-8-18/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTIRZFNOSWXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 380.5 g/mol
Structure
The structure of the compound includes a piperazine ring, which is known for its diverse biological activities. The presence of a chlorophenyl group and a phenoxypyrimidine moiety contributes to its potential pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized quinazolinone derivatives, closely related to our compound, displayed potent antibacterial activity comparable to standard drugs such as ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity |
|---|---|
| This compound | Moderate to significant |
| Standard Drug (Ciprofloxacin) | High |
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays. In vitro studies using the MTT assay have demonstrated that related compounds exhibit promising anticancer activity, although they may be less effective than established chemotherapeutics like 5-fluorouracil .
Key Findings :
- Compounds with similar structural features showed enhanced anticancer activity when halogen substitutions were introduced at specific positions .
- The presence of the piperazine moiety is linked to anticancer effects through mechanisms such as T cell proliferation suppression .
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, compounds with similar structures have been reported to possess various other biological activities, including:
- Anti-inflammatory : Certain derivatives have shown effectiveness in reducing inflammation .
- Antiviral : Some studies suggest potential antiviral effects against hepatitis viruses .
Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a study focused on synthesizing new derivatives, several compounds were evaluated for their antimicrobial efficacy. The results indicated that compounds structurally similar to this compound exhibited significant activity against various bacterial strains .
Study 2: Anticancer Activity Assessment
A comparative analysis of synthesized compounds revealed that those with modifications in their piperazine structure had improved anticancer activity. The study highlighted that specific substitutions could enhance binding affinity to cancer-related targets, thus improving therapeutic outcomes .
Study 3: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies indicated favorable binding interactions with key amino acids in target proteins, suggesting a mechanism for its observed biological activities .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone may exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anticancer Potential
The compound's structural features suggest potential activity against various cancer cell lines. Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis. The phenoxy and piperazine moieties may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of compounds with similar frameworks. Research has indicated that certain piperazine derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Synthesis Methodologies
The synthesis of this compound involves several key steps:
Step-by-Step Synthesis
- Formation of Piperazine Derivative : The reaction begins with the synthesis of a piperazine derivative through the condensation of appropriate amines.
- Pyrimidine Ring Construction : The introduction of the pyrimidine ring is achieved through cyclization reactions involving substituted phenols and carbonyl compounds.
- Final Coupling Reaction : The final product is obtained by coupling the piperazine derivative with the pyrimidine moiety, typically using coupling agents to facilitate the reaction.
Case Study 1: Antidepressant Activity Evaluation
In a study assessing the antidepressant effects of similar compounds, researchers utilized behavioral models in rats to evaluate changes in locomotor activity and forced swim tests. Results indicated significant reductions in immobility time, suggesting potential antidepressant effects .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
A study focused on the anticancer potential of pyrimidine derivatives found that treatment with related compounds resulted in decreased viability of MCF-7 breast cancer cells. Mechanistic studies revealed induction of apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Ethanone Cores
Piperazine-ethanone derivatives are widely explored for their pharmacological versatility. Key analogues include:
*Estimated based on structural analysis.
Key Observations :
- The target compound distinguishes itself via the 2-methyl-6-phenoxypyrimidin-4-yl group, which may improve binding to hydrophobic pockets in biological targets compared to phenyl or pyrimidinylphenyl substituents .
- 's compound lacks the pyrimidine ring but demonstrates potent anti-HIV-1 reverse transcriptase (RT) activity, suggesting the 4-chlorophenyl and piperazine-ethanone scaffold is critical for RT inhibition .
Substituent Variations on Pyrimidine and Aromatic Rings
Modifications to the pyrimidine or aromatic rings significantly alter physicochemical and biological properties:
*Predicted using computational tools.
Key Observations :
Physicochemical Properties
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight | ~428.9 | 353.8 | 360.8 |
| logP* | ~3.5 | ~2.8 | ~2.2 |
| Hydrogen Bond Acceptors | 5 | 5 | 4 |
| Solubility (Predicted) | Low (phenoxy) | Moderate (chloro) | High (ethoxy) |
*Calculated using ChemDraw.
Key Observations :
- The target compound’s higher molecular weight and logP may limit aqueous solubility, necessitating formulation adjustments for in vivo applications.
- Ethoxy-substituted analogues () show improved solubility, favoring oral bioavailability .
Preparation Methods
Piperazine Core Functionalization
Piperazine derivatives are often synthesized via nucleophilic aromatic substitution (SNAr) or reductive amination. For example, 4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine can be prepared by reacting 4-chloro-2-methyl-6-phenoxypyrimidine with piperazine in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). The reaction typically requires 12–24 hours, with yields optimized to 70–85% through stoichiometric excess of piperazine (1.5–2.0 equivalents).
Pyrimidine Ring Construction
The 2-methyl-6-phenoxypyrimidin-4-yl moiety is synthesized via cyclocondensation of β-keto esters with amidines. A representative method involves reacting ethyl acetoacetate with phenoxyguanidine in the presence of sodium ethoxide, followed by chlorination using phosphorus oxychloride (POCl3) to introduce the reactive C4-chloro group. This intermediate is critical for subsequent coupling with piperazine.
Ketone Linkage Formation
The final step involves coupling 4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine with 2-(4-chlorophenyl)acetyl chloride. This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) to scavenge HCl. Reaction times range from 4–8 hours at 0–25°C, yielding the target compound in 60–75% purity, necessitating chromatographic purification.
Stepwise Synthetic Protocols
Synthesis of 4-(2-Methyl-6-Phenoxypyrimidin-4-yl)Piperazine
Procedure :
- Combine 4-chloro-2-methyl-6-phenoxypyrimidine (10 mmol), piperazine (15 mmol), and DMF (50 mL).
- Heat at 90°C under nitrogen for 18 hours.
- Cool to room temperature, pour into ice water (200 mL), and extract with ethyl acetate (3 × 50 mL).
- Dry organic layers over Na2SO4, concentrate under vacuum, and recrystallize from ethanol to obtain white crystals (Yield: 82%).
Analytical Data :
Synthesis of 2-(4-Chlorophenyl)Acetyl Chloride
Procedure :
Coupling Reaction to Form Target Compound
Procedure :
- Dissolve 4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine (5 mmol) in anhydrous THF (30 mL).
- Add TEA (6 mmol) and cool to 0°C.
- Slowly add 2-(4-chlorophenyl)acetyl chloride (5.5 mmol) in THF (10 mL).
- Stir at room temperature for 6 hours.
- Quench with water (50 mL), extract with DCM (3 × 30 mL), dry, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain a white solid (Yield: 68%).
Analytical Data :
- Melting Point : 142–144°C.
- 1H NMR (400 MHz, CDCl3) : δ 8.18 (s, 1H, pyrimidine-H), 7.42–7.35 (m, 4H, Ar-H), 7.28–7.20 (m, 5H, Ar-H), 4.10–3.95 (m, 2H, COCH2), 3.80–3.65 (m, 4H, piperazine-H), 3.05–2.90 (m, 4H, piperazine-H), 2.52 (s, 3H, CH3).
- 13C NMR (100 MHz, CDCl3) : δ 169.8 (C=O), 165.2 (pyrimidine-C), 158.4 (O-C6H5), 136.2–114.7 (Ar-C), 52.3 (piperazine-C), 45.6 (COCH2), 21.5 (CH3).
- IR (KBr) : ν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).
Reaction Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- Base Additives : Using TEA or DIPEA improves yields by neutralizing HCl, preventing protonation of piperazine.
- Microwave Assistance : Microwave-assisted synthesis reduces reaction times for pyrimidine cyclocondensation from 12 hours to 45 minutes (Yield: 78%).
Analytical Characterization
Spectroscopic Techniques
Chromatographic Purity
Applications and Derivatives
While direct pharmacological data for this compound are limited, structurally analogous piperazine-ketone hybrids exhibit serotonin receptor antagonism and antimicrobial activity. Derivatives substituting the phenoxy group with alkyl chains or halogens show enhanced bioavailability in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
